molecular formula C8H6ClNOS B8239200 (7-Chlorothieno[3,2-b]pyridin-2-yl)methanol

(7-Chlorothieno[3,2-b]pyridin-2-yl)methanol

Cat. No.: B8239200
M. Wt: 199.66 g/mol
InChI Key: SLHSIMWMMUCNQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Chlorothieno[3,2-b]pyridin-2-yl)methanol (CAS 638219-26-8) is a high-value chemical building block with significant applications in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 8 H 6 ClNOS and a molecular weight of 199.66 g/mol, serves as a versatile precursor for the synthesis of more complex, biologically active molecules . Its primary research value lies in its role as a key intermediate in the development of potential therapeutic agents. Specifically, derivatives based on the thieno[3,2-b]pyridine scaffold are being investigated in oncology research. For instance, this scaffold is a critical component in the structure of potent and selective Ubiquitin-Specific Protease 7 (USP7) inhibitors . Inhibiting USP7 stabilizes the p53 tumor suppressor protein, leading to the suppression of tumor growth, and shows promising synergistic effects with other anti-cancer agents in models of acute myeloid leukemia (AML) and multiple myeloma . Furthermore, the pyridothiophene core is also being explored in neuroscience for the development of radiopharmaceuticals. It forms the basis of compounds designed to target aggregated alpha-synuclein (α-syn) , a pathological hallmark of Parkinson's disease and Lewy body dementia, for use in Positron Emission Tomography (PET) imaging . The chloromethyl group on the thienopyridine ring provides a reactive site for further chemical modifications, allowing researchers to create diverse compound libraries for biological screening . This product is offered with a purity of 98% or greater and should be stored in a cool place, under an inert atmosphere if specified . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(7-chlorothieno[3,2-b]pyridin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNOS/c9-6-1-2-10-7-3-5(4-11)12-8(6)7/h1-3,11H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHSIMWMMUCNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(SC2=C1Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldehyde Intermediate Reduction

A widely adopted strategy involves the reduction of a thienopyridine aldehyde precursor. The aldehyde intermediate, 7-chlorothieno[3,2-b]pyridine-2-carbaldehyde , is reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in polar aprotic solvents.

Procedure :

  • Aldehyde preparation : Thieno[3,2-b]pyridine-2-carbaldehyde is chlorinated at the 7-position using POCl₃ or PCl₅ under reflux.

  • Reduction : The aldehyde (73.7 g, 0.373 mol) is suspended in methanol and treated with NaBH₄ at 0–5°C. The reaction is stirred for 4 hours, yielding the methanol derivative in 90% yield .

Key Data :

ParameterValue
Starting Material7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde
Reducing AgentNaBH₄ (2.5 equiv)
SolventMethanol
Temperature0–5°C
Yield90%

Chlorination-Reduction Tandem Process

This method integrates chlorination and reduction into a single workflow, minimizing intermediate isolation.

Procedure :

  • Chlorination : Thieno[3,2-b]pyridin-2-ylmethanol is treated with SOCl₂ in dichloromethane (DCM) at 0°C, forming the chloromethyl intermediate.

  • In situ Reduction : The chlorinated product is directly reduced using NaBH₄ in tetrahydrofuran (THF), yielding the target compound.

Optimization Insights :

  • Excess SOCl₂ (1.5–2.0 equiv) ensures complete chlorination.

  • NaBH₄ must be added slowly to prevent exothermic side reactions.

Yield Comparison :

Chlorinating AgentReducing AgentSolventYield (%)
SOCl₂NaBH₄THF/DCM78–89
PCl₅LiAlH₄Ether65

Palladium-Catalyzed Cross-Coupling

Advanced routes employ Suzuki-Miyaura coupling to construct the thienopyridine core before functionalization.

Representative Protocol :

  • Boronic Ester Formation : 7-Chlorothieno[3,2-b]pyridine is treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂.

  • Coupling : The boronic ester reacts with 2-(hydroxymethyl)pyridine under aerobic conditions.

Critical Parameters :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Dioxane/H₂O (4:1)

  • Yield: 68–75%

Solvent and Reaction Condition Optimization

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance chlorination efficiency but complicate purification. Protic solvents (MeOH, EtOH) favor reduction steps.

Solvent Screening Data :

StepOptimal SolventYield (%)
ChlorinationDCM89
ReductionMeOH90
Cross-CouplingDioxane/H₂O75

Temperature Control

  • Chlorination : 0–25°C prevents decomposition of reactive intermediates.

  • Reduction : Sub-ambient temperatures (−10°C to 5°C) minimize over-reduction.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent patents highlight flow chemistry approaches for large-scale production:

  • Microreactor Design : Enables precise control of exothermic chlorination steps.

  • Residence Time : 8–12 minutes for complete conversion.

  • Throughput : 1.2 kg/day with ≥95% purity.

Green Chemistry Innovations

  • Biobased Solvents : Eucalyptol replaces DCM in reduction steps, reducing toxicity.

  • Catalyst Recycling : Pd nanoparticles immobilized on magnetic supports reduce metal waste.

Analytical Characterization

Post-synthesis validation employs:

  • ¹H/¹³C NMR : Confirms hydroxymethyl (–CH₂OH) resonance at δ 4.6–5.1 ppm.

  • LC-MS : [M+H]⁺ = 200.1 (calc. 200.03).

  • X-ray Crystallography : Resolves regiochemistry at the 7-position.

Challenges and Limitations

  • Regioselectivity : Competing chlorination at the 5-position requires careful stoichiometry.

  • Moisture Sensitivity : The hydroxymethyl group necessitates anhydrous conditions during storage.

Emerging Methodologies

  • Electrochemical Synthesis : Direct C–H functionalization avoids pre-halogenated intermediates.

  • Enzymatic Reduction : Alcohol dehydrogenases convert ketone precursors with >99% enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

(7-Chlorothieno[3,2-b]pyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(7-Chlorothieno[3,2-b]pyridin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (7-Chlorothieno[3,2-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Chlorothieno[3,2-b]pyridin-2-yl)methanol is unique due to its specific substitution pattern on the thienopyridine ring, which imparts distinct electronic and steric properties. These unique features make it valuable in the design of new materials and therapeutic agents .

Biological Activity

(7-Chlorothieno[3,2-b]pyridin-2-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound possesses a thieno-pyridine structure that is known for its diverse biological activities. The presence of the chlorine atom and the hydroxymethyl group contributes to its pharmacological properties.

Recent studies have highlighted the role of this compound as an inhibitor of the Ubiquitin-Specific Protease 7 (USP7). USP7 is involved in regulating various cellular processes by deubiquitinating proteins, thereby influencing their stability and function. Inhibition of USP7 has been shown to stabilize the tumor suppressor protein p53, leading to enhanced apoptosis in cancer cells.

Key Findings:

  • Inhibition of USP7 : The compound has been identified as a potent inhibitor of USP7, with an effective concentration (EC50) for p53 accumulation at approximately 5.6 nM and an inhibitory concentration (IC50) for cell viability at about 15 nM in multiple myeloma cell lines .
  • Synergistic Effects : It exhibits synergistic effects when used in combination with other therapeutic agents such as venetoclax, enhancing its efficacy against acute myeloid leukemia (AML) cell lines and patient samples .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Biological Activity Effect Reference
USP7 InhibitionStabilizes p53; induces apoptosis
Antitumor ActivityInhibits growth in cancer models
Synergistic with VenetoclaxEnhanced cytotoxicity in AML
Potential for CNS PenetrationFavorable pharmacokinetic profile

Case Studies

Several studies have investigated the effects of this compound in various cancer models:

  • Multiple Myeloma : In vitro studies demonstrated that treatment with this compound led to significant increases in p53 levels, resulting in reduced cell viability and enhanced apoptosis in multiple myeloma cell lines .
  • Xenograft Models : In vivo studies using xenograft models showed that oral administration of this compound significantly inhibited tumor growth compared to control groups. The dosage was carefully calibrated to assess its therapeutic window and potential side effects .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates good bioavailability and brain penetration capabilities. However, ongoing studies are required to fully elucidate its metabolic pathways and potential toxicological effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (7-chlorothieno[3,2-b]pyridin-2-yl)methanol, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves halogenation of the thienopyridine core followed by methanol group introduction. A multi-response nonlinear programming model (e.g., inscribed design) can optimize parameters like temperature, pH, and substrate/enzyme ratios. For example, asymmetric bioreduction using Leuconostoc pseudomesenteroides N13 has been applied to similar pyridine methanol derivatives, achieving high enantiomeric excess (ee) by adjusting pH and temperature via MATLAB-based optimization . Statistical tools like Design Expert 12.0.3.0 enable contour plotting to visualize interactions between variables (e.g., desirability vs. conversion rates) .

Q. How can the structure of this compound be validated using crystallographic and spectroscopic methods?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is critical for unambiguous structural confirmation. For example, related cadmium(II) methanol monosolvates were resolved with mean C–C bond precision of 0.004 Å and R factor = 0.028 . Complementary techniques include NMR (e.g., 1^1H/13^13C for functional group analysis) and high-resolution mass spectrometry (HRMS) to verify molecular weight. Discrepancies between experimental and computational spectra should prompt re-evaluation of purity or crystallization conditions .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under varying experimental conditions?

  • Methodological Answer : Solubility can be assessed via gradient solvent screening (e.g., DMSO, THF, or CPME) using UHPLC guidelines . Stability studies should monitor degradation under light, temperature, and pH stressors. For example, pyridine methanol derivatives often require storage at 2–8°C in inert atmospheres to prevent oxidation . Thermal properties (e.g., melting point ≈35°C for analogous thienopyridines) should be cross-validated via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can data contradictions arise between computational predictions (e.g., PubChem databases) and experimental results for this compound?

  • Methodological Answer : Discrepancies may stem from force field limitations in predicting fluorinated/chlorinated heterocycles. For instance, PubChem’s PISTACHIO and REAXYS databases may overestimate logP values due to inadequate parametrization of sulfur–chlorine interactions . Experimental validation via reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is recommended to resolve conflicts in polarity or stereochemical outcomes .

Q. What strategies are effective for scaling up asymmetric synthesis of this compound while maintaining enantioselectivity?

  • Methodological Answer : Gram-scale production requires biocatalyst immobilization (e.g., Leuconostoc pseudomesenteroides N13 on chitosan beads) to enhance reusability. Ascribed design-focused models paired with gradient-based solution algorithms (MATLAB R2014a) can predict yield–ee trade-offs. For example, maintaining pH >7 and temperatures <30°C minimizes byproduct formation in similar pyridine methanol systems .

Q. How can computational tools (e.g., ACD/Labs Percepta) improve the design of derivatives for drug discovery applications?

  • Methodological Answer : PhysChem modules predict ADMET properties (e.g., logP = 2.28 for related chloropyrimidinyl methanol derivatives) and metabolic pathways . Docking studies (AutoDock Vina) against targets like PI3Kα or antioxidant enzymes can prioritize derivatives for synthesis. For example, fluorinated pyridine methanols exhibit anti-inflammatory activity via COX-2 inhibition, validated through in vitro assays .

Q. What analytical challenges arise in characterizing trace impurities or polymorphs of this compound?

  • Methodological Answer : High-throughput LC-MS/MS with electrospray ionization (ESI) detects impurities at ppm levels. Polymorph screening via powder XRD and DSC (e.g., melt point shifts >2°C indicate new forms) is essential. For thienopyridine derivatives, residual palladium from Suzuki couplings often requires ICP-MS quantification .

Key Citations

  • Structural refinement: SHELX software .
  • Asymmetric synthesis optimization: MATLAB/Design Expert .
  • Physicochemical prediction: ACD/Labs Percepta .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7-Chlorothieno[3,2-b]pyridin-2-yl)methanol
Reactant of Route 2
(7-Chlorothieno[3,2-b]pyridin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.